

3,5-Dimethylphenylboronic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylphenylboronic acid

Cat. No.: B071237

[Get Quote](#)

An In-Depth Technical Guide to **3,5-Dimethylphenylboronic Acid** for Researchers and Drug Development Professionals

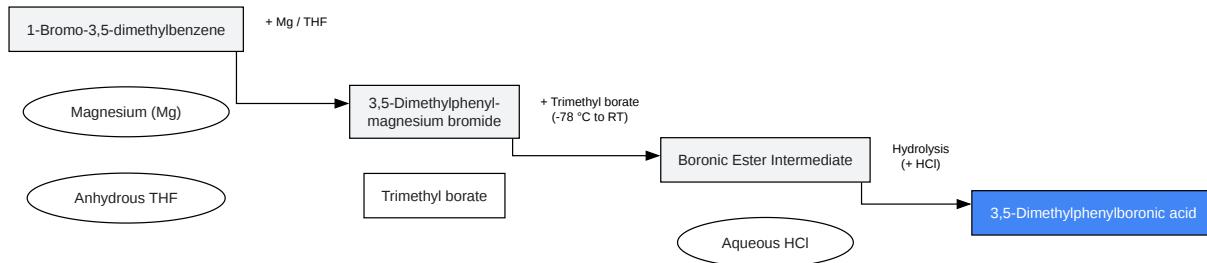
Introduction

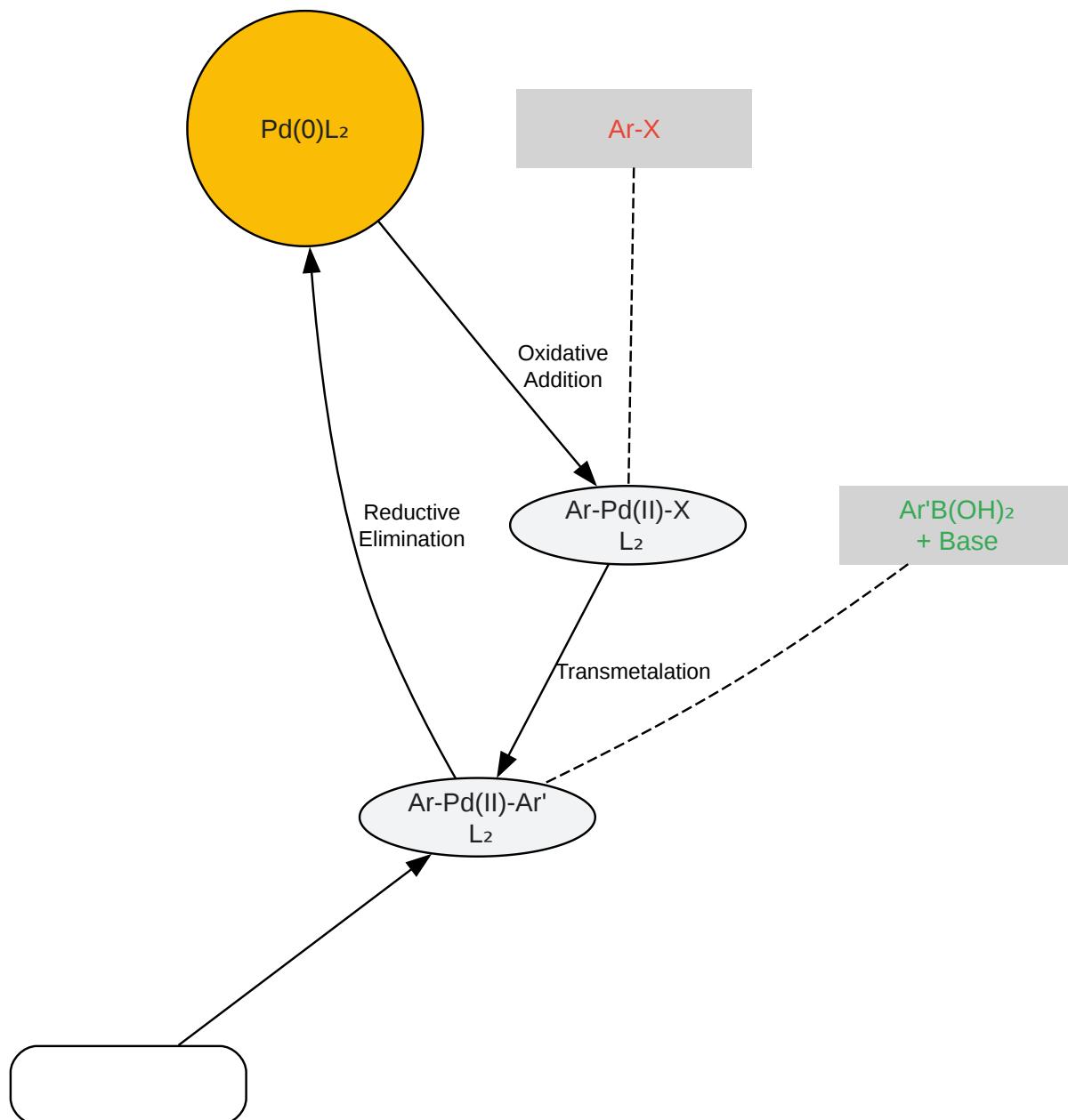
3,5-Dimethylphenylboronic acid, a member of the arylboronic acid family, is a versatile and valuable reagent in modern organic synthesis. It serves as a key building block for the formation of carbon-carbon bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The strategic placement of the two methyl groups on the phenyl ring can influence the steric and electronic properties of the resulting products, making it a deliberate choice for chemists designing molecules with specific functionalities.^[2] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physical and chemical properties of **3,5-Dimethylphenylboronic acid** are summarized in the table below. The compound typically appears as an off-white to light yellow crystalline powder.^{[1][2]} It is sparingly soluble in water but shows good solubility in solvents like methanol.^[3]

Property	Value
CAS Number	172975-69-8 [3] [4] [5] [6] [7]
IUPAC Name	(3,5-dimethylphenyl)boronic acid [5]
Molecular Formula	C ₈ H ₁₁ BO ₂ [4] [5]
Molecular Weight	149.98 g/mol [4] [6] [8]
Melting Point	237 °C [3] to 261-265 °C [9] [10]
Appearance	White to off-white or light yellow crystalline powder [1] [2] [3]
Solubility	Slightly soluble in water, soluble in methanol [3]
pKa (Predicted)	8.72 ± 0.10 [11]


Spectroscopic Data


Spectroscopic analysis is crucial for the identification and characterization of **3,5-Dimethylphenylboronic acid**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Spectrum	Data
¹ H NMR (DMSO-d ₆)	δ 7.38 (s, 2H), 7.00 (s, 1H), 3.44 (very br. s, 2H), 2.24 (s, 6H) [4]
¹³ C NMR (CDCl ₃ , 101 MHz)	δ = 155.0, 139.5, 122.6 (2C), 113.1 (2C), 21.1 (2C) [6]
Infrared (IR)	Characteristic peaks for O-H stretching of the boronic acid group, C-H stretching of the aromatic ring and methyl groups, and B-O stretching.

Synthesis of 3,5-Dimethylphenylboronic Acid

A common and effective method for the synthesis of **3,5-Dimethylphenylboronic acid** involves the reaction of a Grignard reagent, formed from 1-bromo-3,5-dimethylbenzene, with a borate ester, followed by acidic hydrolysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3,5-Dimethylphenylboronic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b071237#3-5-dimethylphenylboronic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b071237#3-5-dimethylphenylboronic-acid-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com